molecular formula C23H22N6O B2435188 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide CAS No. 1286716-95-7

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide

カタログ番号: B2435188
CAS番号: 1286716-95-7
分子量: 398.47
InChIキー: MPCPXQJATLWMOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-naphthalen-1-yl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(25-20-10-3-7-17-6-1-2-9-19(17)20)18-8-4-14-28(16-18)21-11-12-22(27-26-21)29-15-5-13-24-29/h1-3,5-7,9-13,15,18H,4,8,14,16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCPXQJATLWMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide represents a class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C20H21N6C_{20}H_{21}N_6 and features a complex structure that includes a pyridazine ring, a pyrazole group, and a piperidine moiety. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide exhibit significant antimicrobial properties. For example, derivatives of pyrazole and pyridazine have been evaluated for their effectiveness against various bacterial strains. In one study, substituted derivatives demonstrated inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds .

Anti-inflammatory Effects

Compounds containing pyrazole and pyridazine rings have shown promise in reducing inflammation. For instance, docking studies suggest that these compounds may inhibit glycogen synthase kinase 3 (GSK3), an enzyme involved in inflammatory pathways . This inhibition could lead to reduced inflammatory responses, making these compounds potential candidates for anti-inflammatory therapies.

Cytotoxicity and Selectivity

Evaluations of cytotoxicity on human cell lines (e.g., HEK-293) indicate that many derivatives are non-toxic at therapeutic concentrations . This selectivity is crucial for developing safe pharmacological agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. The following table summarizes key findings regarding structural modifications and their effects on activity:

Structural Modification Effect on Activity
Addition of halogen substituentsIncreased potency against bacterial strains
Variation in alkyl chain lengthAltered solubility and bioavailability
Modification of the piperidine ringEnhanced binding affinity to target enzymes

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Anti-Tubercular Activity : A series of substituted pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, with some exhibiting IC90 values as low as 4.00 μM, indicating strong anti-tubercular potential .
  • GSK3 Inhibition : In vitro studies demonstrated that certain derivatives effectively inhibited GSK3, suggesting a pathway for developing treatments for diseases such as Alzheimer's .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide exhibit significant anticancer properties. For example, derivatives containing the pyridazine moiety have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Mechanism of Action
The mechanism of action is believed to involve interaction with specific molecular targets such as kinases or enzymes involved in cancer progression and inflammation. This interaction leads to modulation of signaling pathways critical for cell survival and proliferation .

Material Science

Due to its unique structural properties, this compound is being explored for applications in material science. Its potential use in organic electronics is particularly promising, as it can serve as a building block for advanced materials with desirable electronic properties .

Biological Research

In biological research, the compound is utilized as a probe to study various molecular interactions and pathways. Its ability to selectively bind to certain receptors makes it valuable for investigating biological processes at the molecular level .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and anti-inflammatory propertiesInduces apoptosis; inhibits pro-inflammatory cytokines
Material SciencePotential use in organic electronicsServes as a building block for advanced materials
Biological ResearchProbe for studying molecular interactionsSelective binding to receptors

Case Studies

  • Anticancer Study : A study published in the Pharmacophore Journal evaluated the anticancer activity of pyrazole derivatives similar to the compound . The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that these compounds could effectively reduce inflammation markers in vitro, highlighting their therapeutic potential .
  • Material Science Application : Research on the electronic properties of derivatives showed that compounds with similar structures exhibit enhanced charge transport capabilities, making them suitable candidates for organic semiconductor applications .

化学反応の分析

Reaction Mechanisms

The synthesis involves sequential steps to assemble the complex structure:

2.1 Pyridazine Ring Formation

  • Step 1 : Condensation of β-enaminones or β-dicarbonyls with 3-aminopyrazoles initiates ring closure. For example, β-enaminones react with 3-aminopyrazoles to form pyridazine derivatives .

  • Step 2 : Vilsmeier-Haack conditions (POCl₃/N,N-dimethylaniline) facilitate hydroxyl-to-chloride substitution, stabilizing the intermediate .

2.2 Piperidine and Amide Bond Formation

  • Step 3 : Piperidine-3-carboxamide is introduced via amide coupling, often using activating agents (e.g., EDC/HOBt) to link the naphthalen-1-yl group to the piperidine ring .

Analytical Characterization

Key physical and chemical properties are validated using advanced techniques:

PropertyValue/MethodRelevance
Molecular FormulaC₂₀H₂₁N₆OConfirming stoichiometry
Melting PointNot explicitly reportedCritical for crystallization studies
SolubilityLikely polar aprotic solvents (e.g., DMF)Affects reaction conditions and purification
NMR SpectroscopyConfirms regiochemistry and structural integrity
HPLCEnsures purity (>95%)

Chemical Transformations

The compound undergoes reactions typical of amides and heterocycles:

4.1 Hydrolysis

  • Basic Conditions : Treatment with NaOH can hydrolyze the amide to a carboxylic acid, as observed in analogous piperidine-4-carboxamide derivatives .

4.2 Substitution Reactions

  • Heterocyclic Rings : Pyridazine and pyrazole moieties may undergo electrophilic substitution, depending on directing groups. For example, the pyrazole nitrogen could act as a nucleophile .

4.3 Ring-Opening Reactions

  • β-Enaminones : Known to undergo uracil ring-opening under nucleophilic attack, as seen in pyrazolo[1,5-a]pyrimidine syntheses .

準備方法

Preparation of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

The pyridazine-pyrazole hybrid structure is synthesized via a two-step protocol adapted from VulcanChem methodologies:

Step 1 : Cyclocondensation of 1,4-diketones with hydrazine derivatives:
$$ \text{C}4\text{H}6\text{O}2 + \text{N}2\text{H}4 \rightarrow \text{C}4\text{H}4\text{N}2 + 2\text{H}_2\text{O} $$

Step 2 : Nucleophilic aromatic substitution (S$$\text{N}$$Ar) with pyrazole:
$$ \text{C}
4\text{H}3\text{ClN}2 + \text{C}3\text{H}4\text{N}2 \xrightarrow{\text{DMF, K}2\text{CO}3} \text{C}7\text{H}5\text{ClN}4 $$

Optimization Data :

Condition Yield (%) Purity (HPLC)
DMF, 80°C, 12h 68 95.2
DMSO, 100°C, 6h 72 97.8
NMP, 120°C, 4h 65 94.1

Source: Adapted from VulcanChem production protocols

Functionalization of Piperidine Moiety

Synthesis of Piperidine-3-Carboxylic Acid Derivatives

The Journal of Organic Chemistry reports efficient routes to functionalized piperidines using reductive amination strategies:

Protocol :

  • Condensation of ethyl nipecotate with benzaldehyde
  • Catalytic hydrogenation (H$$_2$$, Pd/C)
  • Hydrolysis to carboxylic acid

$$ \text{C}7\text{H}{13}\text{NO}2 + \text{C}6\text{H}5\text{CHO} \xrightarrow{\text{H}2/\text{Pd}} \text{C}{13}\text{H}{17}\text{NO}_2 $$

Characterization Data :

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$_6$$): δ 3.58 (m, 1H, CH), 2.89 (dd, J = 11.4 Hz, 2H), 2.44 (t, 2H)
  • HRMS (ESI): m/z calc. 229.1543 [M+H]$$^+$$, found 229.1541

Amide Bond Formation

Coupling with Naphthalen-1-amine

The critical amidation step employs carbodiimide chemistry as per US Patent 8,501,936B2:

Optimized Conditions :

  • Reagents: HATU, DIPEA, DMF
  • Molar ratio (acid:amine:coupling agent): 1:1.2:1.5
  • Temperature: 0°C → RT
  • Reaction time: 18h

Yield Optimization :

Coupling Agent Solvent Yield (%)
HATU DMF 85
EDCI/HOBt DCM 72
DCC THF 68

Source: Modified from patent USPTO 8,501,936B2

Final Assembly and Characterization

Palladium-Catalyzed Cross-Coupling

The complete assembly uses Buchwald-Hartwig amination to connect intermediates:

$$ \text{C}7\text{H}5\text{ClN}4 + \text{C}{11}\text{H}{12}\text{N}2\text{O}2 \xrightarrow{\text{Pd}2\text{dba}3, Xantphos} \text{C}{18}\text{H}{17}\text{N}6\text{O}_2 $$

Critical Parameters :

  • Catalyst loading: 5 mol%
  • Base: Cs$$2$$CO$$3$$
  • Temperature: 110°C
  • Time: 24h

Spectroscopic Confirmation :

  • $$ ^{13}\text{C NMR} $$: 165.8 ppm (amide C=O), 148.2 ppm (pyridazine C-N)
  • IR: 1685 cm$$^{-1}$$ (C=O stretch), 1550 cm$$^{-1}$$ (C=N pyrazole)

Alternative Synthetic Routes

One-Pot Multicomponent Approach

Recent advances in Sage Journals demonstrate time-efficient synthesis:

Reaction Scheme :
Pyridazine + Pyrazole + Isocyanate → Target (72h, 61% yield)

Advantages :

  • Reduced purification steps
  • Ambient temperature conditions

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Process Contribution
HATU 12,500 38%
Pd catalysts 9,800 29%
Naphthalen-1-amine 450 12%

Data synthesized from VulcanChem pricing models

Challenges and Optimization Opportunities

Regioselectivity in Pyrazole Attachment

Control of substitution patterns remains challenging:

  • Electron-deficient pyridazines favor C-6 substitution (90:10 regioselectivity)
  • Steric effects from piperidine group reduce yields by 15-20%

Q & A

Q. What are the key synthetic challenges in preparing 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide, and how can they be addressed?

  • Methodological Answer : The synthesis involves coupling pyridazine and pyrazole moieties with a naphthyl-substituted piperidine carboxamide. Critical challenges include:
  • Regioselectivity : Ensuring correct substitution on the pyridazine ring (6-position) requires controlled reaction conditions (e.g., temperature, catalysts) .
  • Amide Bond Formation : Use coupling agents like HATU or EDCI with DIPEA in anhydrous solvents (e.g., DCM or DMF) to avoid hydrolysis .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended for isolating intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). For example, pyrazole protons typically appear at δ 6.3–8.6 ppm, while naphthyl protons resonate at δ 7.2–8.5 ppm .
  • HRMS (ESI) : Confirm molecular weight with <2 ppm error. Use sodium adducts for improved ionization .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., using SHELX programs for refinement) .

Advanced Research Questions

Q. How can structural data contradictions (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Crystallographic Refinement : Use SHELXL for high-resolution datasets to resolve torsional angles and hydrogen bonding (e.g., intramolecular C–H···N interactions) .
  • Dynamic Effects : Consider variable-temperature NMR to assess conformational flexibility impacting spectral assignments .

Q. What strategies optimize the compound’s selectivity in receptor binding assays?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical interactions (e.g., basic amine in piperidine for σ1 receptor antagonism) using tools like Schrödinger’s Phase .
  • SAR Studies : Modify substituents on the pyridazine (e.g., electron-withdrawing groups at C6) or naphthyl ring (e.g., halogenation) to assess impact on binding affinity .
  • Competitive Assays : Use radioligands (e.g., [³H]-DTG for σ1/σ2 receptors) to quantify Ki values under standardized buffer conditions .

Q. How can crystallization conditions be optimized for this compound to facilitate structural studies?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic (DMSO, DMF) vs. non-polar (hexane, ethyl acetate) mixtures. Slow evaporation at 4°C often yields high-quality crystals .
  • Additives : Introduce co-formers (e.g., trifluoroacetic acid) to stabilize π–π stacking between aromatic rings .
  • Data Collection : Use synchrotron radiation for weakly diffracting crystals (λ = 0.7–1.0 Å) and integrate with CrysAlisPro or APEX2 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。